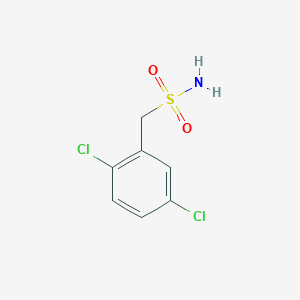
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid is a unique organic compound with a complex structure It features a pyrrolidine ring, a cyanoethyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxidopyrrolidinium moiety. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The oxidopyrrolidinium moiety may also play a role in enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid: Lacks the oxidopyrrolidinium moiety, resulting in different reactivity and applications.
2-cyanoethylpyrrolidine: A simpler structure with fewer functional groups, leading to limited applications compared to 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
36901-99-2 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c9-4-2-6-10(13)5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) |
InChI-Schlüssel |
OWGFTFFPIUQTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC([N+](C1)(CCC#N)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


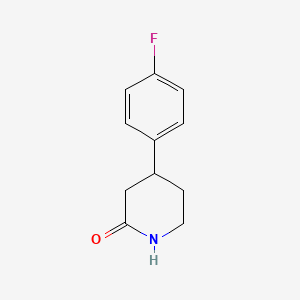
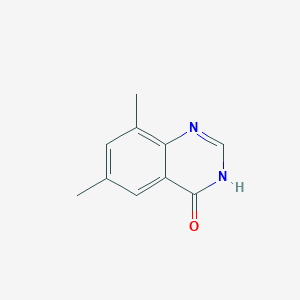
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
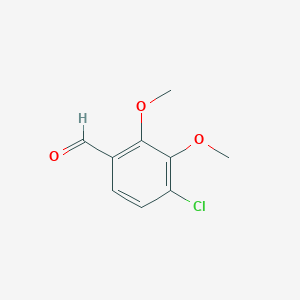
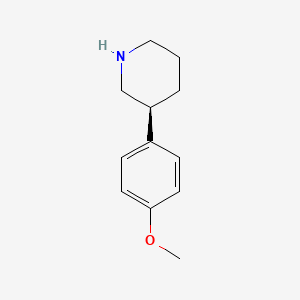
![[Isopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761592.png)
![10-Oxo-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B11761596.png)
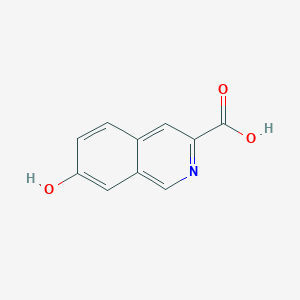

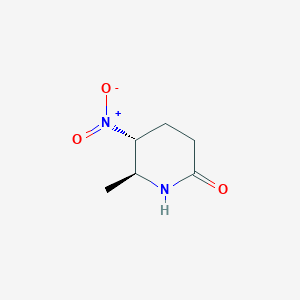
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
